molecular formula C15H12Cl2N2O2S2 B2811450 2,5-dichloro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide CAS No. 851080-59-6

2,5-dichloro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide

Cat. No.: B2811450
CAS No.: 851080-59-6
M. Wt: 387.29
InChI Key: BAVQUCXDXRWFNM-SDXDJHTJSA-N
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Description

The compound “2,5-dichloro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide” is a heterocyclic organic molecule featuring a benzothiazole core fused with a thiophene-carboxamide moiety. Its structure includes:

  • A benzothiazolylidene ring system substituted with methoxy (4-OCH₃) and methyl groups (3-CH₃ and 7-CH₃).
  • A thiophene ring substituted with two chlorine atoms (2,5-Cl₂) and linked to a carboxamide group.
  • A Z-configuration at the benzothiazolylidene-thiophene junction, critical for stereochemical stability.

Its synthesis likely involves condensation reactions between substituted benzothiazole precursors and thiophene-carboxylic acid derivatives, analogous to methods described for related compounds in the literature .

Properties

IUPAC Name

2,5-dichloro-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2S2/c1-7-4-5-9(21-3)11-12(7)23-15(19(11)2)18-14(20)8-6-10(16)22-13(8)17/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVQUCXDXRWFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=C(SC(=C3)Cl)Cl)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,5-dichloro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide typically involves multi-step reactions. The synthetic route may include the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 4-methoxy-3,7-dimethylaniline with a suitable sulfur source under acidic conditions.

    Introduction of the thiophene ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Coupling of the two moieties: The benzo[d]thiazole and thiophene moieties are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

2,5-dichloro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the chlorine atoms can be replaced by other substituents using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-dichloro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.

    Industry: The compound is used in the development of materials with specific properties, such as light-emitting diodes and sensors.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Differences :

  • The target compound’s chlorinated thiophene-carboxamide moiety may enhance electrophilic reactivity compared to the carbonitrile group in 11a/b.
  • The methoxy and methyl groups on the benzothiazolylidene ring could improve solubility relative to the trimethylbenzylidene or cyanobenzylidene substituents in 11a/b .

Triazole-Thiones and Sulfonyl Derivatives

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., 7–9 in ) exhibit distinct electronic and tautomeric properties:

Property Target Compound Triazole-Thiones (7–9)
Tautomerism Rigid Z-configuration Exists as thione tautomers (C=S confirmed)
Electron-Withdrawing Groups 2,5-Cl₂ (thiophene) Sulfonyl (SO₂) and halogens (F, Cl, Br)
Bioactivity Potential Likely targets kinase/enzyme inhibition Known for antimicrobial/antifungal activity

1,3,4-Thiadiazole Derivatives

While structurally distinct, 1,3,4-thiadiazole-carboxamides () highlight trends in heterocyclic chemistry:

Feature Target Compound 1,3,4-Thiadiazoles
Heterocycle Stability Benzothiazolylidene-thiophene fused Thiadiazole ring with trichloroethyl groups
Synthesis Complexity Likely multi-step condensation Rapid cyclization (1–3 min in acetonitrile)
Functional Groups Carboxamide Carboxamide + trichloroethyl substituents

Comparison: The target compound’s fused heterocyclic system may offer greater conformational rigidity compared to monocyclic thiadiazoles, influencing pharmacokinetic properties .

Biological Activity

The compound 2,5-dichloro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its applications and mechanisms.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a benzothiazole moiety fused with a thiophene ring. The presence of dichloro and methoxy groups enhances its chemical properties. The synthesis typically involves multi-step organic reactions, including the condensation of 4-methoxy-3,7-dimethyl-1,3-benzothiazole-2-amine with 2-oxo-2H-chromene-3-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .

Synthetic Route Overview

StepReaction TypeReagentsConditions
1CondensationDCCInert atmosphere (N₂), room temperature
2OxidationKMnO₄Acidic medium
3ReductionNaBH₄Methanol or ethanol
4SubstitutionHalogenating agentsCatalyst presence

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, compounds structurally similar to our target have demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231) with IC50 values ranging from 27.6 μM to 43 μM .

The proposed mechanism of action involves the compound's interaction with specific molecular targets, potentially inhibiting enzymes involved in cell proliferation. This inhibition can lead to apoptosis in cancer cells, disrupting their growth and survival pathways. Studies suggest that compounds like this may affect the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and metabolism .

Antimicrobial Activity

In addition to anticancer properties, preliminary evaluations suggest antimicrobial activity against various pathogens. The presence of halogen and methoxy groups may contribute to this biological effect by enhancing the lipophilicity and membrane permeability of the compound .

Case Studies and Research Findings

Several studies have focused on evaluating the biological activities of compounds related to our target:

  • Antitumor Evaluation : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against tumor cells. The most potent derivatives showed significant inhibition rates, indicating a potential for developing new anticancer agents .
  • Cytotoxicity Studies : A study on various synthesized compounds revealed that structural modifications significantly influenced their cytotoxic activities against different cancer cell lines. The findings highlighted the importance of substituents in determining biological efficacy .

Summary of Biological Activities

Activity TypeEffectivenessIC50 Values (μM)
AnticancerStrong27.6 - 43
AntimicrobialModerateNot specified

Q & A

Advanced Question

  • HPLC with UV detection (λ = 254 nm) quantifies impurities using a C18 column and acetonitrile/water gradient .
  • Elemental analysis ensures stoichiometric C/H/N/S ratios (±0.4% tolerance) .
    Discrepancies in purity (e.g., residual solvents) are resolved via GC-MS for volatile byproducts or DSC to detect polymorphic forms .

What functional groups dominate reactivity, and how do they influence experimental design?

Basic Question
Key reactive groups:

  • Thiophene-3-carboxamide : Participates in electrophilic substitution (e.g., halogenation) .
  • Benzothiazolylidene : Acts as a hydrogen-bond acceptor, influencing solubility and biological target interactions .
  • Chlorine substituents : Direct regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
    Design experiments by prioritizing inert atmospheres for air-sensitive reactions (e.g., amide couplings) and using anhydrous solvents .

How should researchers design experiments to elucidate the compound’s mechanism of biological activity?

Advanced Question

  • Molecular docking : Screen against targets like COX-2 or bacterial enoyl-ACP reductase, leveraging the thiophene-benzothiazole scaffold’s affinity for hydrophobic binding pockets .
  • Enzyme inhibition assays : Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) with IC50 determination .
  • Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations in model cell lines .

How can reaction pathways be analyzed to minimize byproduct formation during synthesis?

Advanced Question

  • LC-MS tracks intermediates and identifies byproducts (e.g., dimerization via free amine groups) .
  • Kinetic studies : Vary reagent stoichiometry (e.g., 1.1–1.5 eq. of benzoyl chloride) to suppress side reactions .
    highlights iodine-mediated cyclization reducing sulfur byproducts in thiadiazole syntheses .

What solubility characteristics are critical for pharmacological assays?

Basic Question
The compound is sparingly soluble in water but dissolves in DMSO or DMF (>10 mg/mL). For in vitro assays:

  • Use ≤0.1% DMSO to avoid cytotoxicity .
  • For in vivo studies, formulate with PEG-400 or cyclodextrins to enhance bioavailability .

How can contradictory spectral data during structural confirmation be resolved?

Advanced Question

  • 2D NMR (NOESY) : Confirms spatial proximity of methoxy and methyl groups on the benzothiazole ring .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for related thiadiazole-triazine hybrids .

What strategies enhance regioselective substitution on the thiophene ring?

Advanced Question

  • Directing groups : The carboxamide at position 3 directs electrophiles to the 4- or 5-positions .
  • Metal catalysis : Pd-catalyzed C-H activation for halogenation or arylation at specific sites .
    achieved 60–70% regioselectivity in thiazolidinone derivatives using ethanol as a solvent .

How does the compound’s stability under varying pH and temperature conditions impact storage?

Basic Question

  • Thermogravimetric analysis (TGA) : Reveals decomposition >200°C, suggesting room-temperature storage is sufficient .
  • pH stability : Stable in pH 5–7; avoid alkaline conditions (>pH 9) to prevent hydrolysis of the amide bond .

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